molecular formula C26H28FNO4S B4267003 propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate

propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate

Cat. No. B4267003
M. Wt: 469.6 g/mol
InChI Key: ZADGTSLVMRHZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the class of compounds known as thiophene carboxylates, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

Propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research, where it has been shown to possess potent anti-tumor activity. It has also been studied for its potential as a therapeutic agent for other diseases, including diabetes, Alzheimer's disease, and inflammation.

Mechanism of Action

The exact mechanism of action of propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways involved in the development of cancer and other diseases. It has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer development and for developing new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experimental systems.

Future Directions

There are many future directions for research on propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate. One area of interest is in the development of new cancer therapies based on this compound. Another area of research is in the identification of new targets for this compound and the elucidation of its mechanism of action. Additionally, there is potential for the development of new therapeutic agents based on the structure of this compound, which could have applications in a variety of disease areas.

properties

IUPAC Name

propyl 4-(4-fluorophenyl)-2-[(4-pentoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FNO4S/c1-3-5-6-16-31-21-13-9-19(10-14-21)24(29)28-25-23(26(30)32-15-4-2)22(17-33-25)18-7-11-20(27)12-8-18/h7-14,17H,3-6,15-16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGTSLVMRHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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